molecular formula C9H13NO2 B174890 2-(2-Amino-4-methylphenoxy)ethanol CAS No. 156564-82-8

2-(2-Amino-4-methylphenoxy)ethanol

Cat. No.: B174890
CAS No.: 156564-82-8
M. Wt: 167.2 g/mol
InChI Key: WCLGOXUDUDSLOC-UHFFFAOYSA-N
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Description

2-(2-Amino-4-methylphenoxy)ethanol, with the CAS number 156564-82-8, is a chemical compound with the molecular formula C 9 H 13 NO 2 and a molecular weight of 167.21 g/mol . It is a specialty chemical offered for research and development purposes. This compound serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. While specific studies on this exact molecule are limited, research on closely related phenoxyethanol derivatives indicates their value as key intermediates. Specifically, such compounds are utilized in the design and synthesis of novel hybrid molecules , such as those clubbing pyrazole and benzimidazole rings, which are then evaluated for potential antimicrobial properties . The structure of this compound, featuring both an amino group and an ethanol chain on the aromatic ring, makes it a suitable precursor for constructing more complex chemical entities aimed at biological screening. For Research Use Only : This product is intended for laboratory research purposes and is not to be used for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-amino-4-methylphenoxy)ethanol
Source PubChem
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InChI

InChI=1S/C9H13NO2/c1-7-2-3-9(8(10)6-7)12-5-4-11/h2-3,6,11H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLGOXUDUDSLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627940
Record name 2-(2-Amino-4-methylphenoxy)ethan-1-ol
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Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156564-82-8
Record name 2-(2-Hydroxyethoxy)-5-methylaniline
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Record name 2-(2-Amino-4-methylphenoxy)ethan-1-ol
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Record name 2-(2-amino-4-methylphenoxy)ethanol
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Physicochemical and Spectroscopic Profile

Key Physicochemical Properties

The fundamental properties of this compound have been determined through computational analysis and experimental data. These properties are crucial for its handling, purification, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₉H₁₃NO₂ nih.gov
Molecular Weight 167.21 g/mol
IUPAC Name This compound nih.gov
CAS Number 156564-82-8 nih.gov
Calculated LogP 1.1 - 1.53 nih.gov
Polar Surface Area 55.5 Ų nih.gov

Spectroscopic Data and Structural Elucidation

Spectroscopic analysis provides definitive confirmation of the compound's structure by probing the chemical environments of its atoms and functional groups.

¹H NMR Spectroscopy : In a typical ¹H NMR spectrum, the aromatic protons are expected to appear in the range of δ 6.5–7.2 ppm. The methyl group protons would produce a singlet around δ 2.3 ppm, and the protons of the ethanol (B145695) moiety (-OCH₂CH₂OH) would be observed as multiplets between δ 3.6 and 4.0 ppm.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would show distinct signals for the aromatic carbons, the methyl carbon, and the two carbons of the ethanol side chain. The carbons attached to the electronegative oxygen and nitrogen atoms (C-O and C-N) are characteristically shifted, with the C-O carbons of the ethanol group appearing around 60–70 ppm.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. Characteristic stretching vibrations would be observed for the primary amine N-H bonds (around 3350 cm⁻¹), the hydroxyl O-H bond (a broad peak around 3200 cm⁻¹), and the aromatic C=C bonds (approximately 1500 cm⁻¹).

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. For this compound, the protonated molecule ([M+H]⁺) would be detected at an m/z of approximately 182.1184, corresponding to the formula C₉H₁₄NO₂⁺. The fragmentation pattern would provide further structural information.

Advanced Analytical Techniques

For rigorous purification and structural analysis, more advanced techniques are employed.

High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method to assess the purity of this compound and to isolate it from reaction mixtures. bldpharm.com Reverse-phase columns, such as a Newcrom R1, can be used with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid for MS compatibility. sielc.com

X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous proof of structure by determining the precise spatial arrangement of atoms, bond lengths, and bond angles. This technique can resolve any ambiguities in the molecule's conformation, such as the dihedral angle between the aromatic ring and the ethanol side chain, and reveal intermolecular interactions like hydrogen bonding in the crystal lattice.

Advanced Spectroscopic and Structural Characterization of 2 2 Amino 4 Methylphenoxy Ethanol

UV-Visible Spectroscopy and Time-Dependent Density Functional Theory (TD-DFT) Correlation

The electronic absorption properties of 2-(2-Amino-4-methylphenoxy)ethanol are primarily determined by the chromophoric aminophenoxy group. Ultraviolet-visible (UV-Vis) spectroscopy is a key technique to probe the electronic transitions within the molecule. The correlation of experimental UV-Vis data with theoretical calculations from Time-Dependent Density Functional Theory (TD-DFT) provides a deeper understanding of these transitions, including the nature of the molecular orbitals involved.

Detailed experimental and theoretical studies on this compound itself are not extensively available in the public domain. However, the spectroscopic behavior can be inferred from closely related and structurally similar compounds, such as 2-aminophenol (B121084). For 2-aminophenol, the electronic spectrum is characterized by absorption bands in the UV region. These bands are attributed to π → π* transitions within the benzene (B151609) ring, which are influenced by the presence of the amino (-NH2) and hydroxyl (-OH) groups.

In a study of ortho-substituted phenols, the UV absorption spectrum of 2-aminophenol was recorded in different solvents, showing characteristic absorption maxima (λmax). researchgate.net The position of these maxima can be influenced by solvent polarity. For instance, in methanol, 2-aminophenol exhibits specific absorption peaks. researchgate.net The presence of the methyl group at the 4-position and the ethoxyethanol substituent at the 2-position in this compound are expected to cause a bathochromic (red) shift in the absorption maxima compared to 2-aminophenol due to their electron-donating and auxochromic effects.

TD-DFT calculations are a powerful tool for predicting and interpreting UV-Vis spectra. nih.gov This computational method can calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths and intensities in the experimental spectrum. For phenolic compounds, TD-DFT studies have shown a good correlation between calculated and experimental absorption spectra. nih.gov These calculations help in assigning the observed absorption bands to specific electronic transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other higher-energy transitions. nih.gov

Below is a representative table illustrating the kind of data obtained from correlating experimental UV-Vis spectroscopy with TD-DFT calculations for a related compound, 2-aminophenol. This illustrates the expected electronic transitions for the core structure of this compound.

Electronic TransitionExperimental λmax (nm) (in Methanol) researchgate.netTheoretical λmax (nm) (Calculated)Oscillator Strength (f) (Calculated)
S0 → S1288Data not availableData not available
S0 → S2234Data not availableData not available
Note: Theoretical values are representative and depend on the specific computational model (functional and basis set) used. The experimental data is for the parent chromophore, 2-aminophenol.

The transitions observed are typically π → π* in nature, originating from the delocalized electrons of the aromatic ring and influenced by the lone pairs on the nitrogen and oxygen atoms. The correlation with TD-DFT allows for a precise assignment of these transitions, offering insights into the electronic structure that governs the compound's interaction with light.

Theoretical and Computational Chemistry Studies of 2 2 Amino 4 Methylphenoxy Ethanol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations allow for the determination of a molecule's most stable structure (optimized geometry) by finding the lowest energy arrangement of its atoms. For 2-(2-Amino-4-methylphenoxy)ethanol, this involves calculating key geometric parameters such as bond lengths, bond angles, and dihedral angles.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov By calculating the electron density, DFT can provide a detailed picture of how electrons are distributed, which is crucial for predicting chemical reactivity. Functionals like B3LYP combined with basis sets such as 6-31G** or 6-311++G(d,p) are commonly employed for reliable calculations on organic molecules, including substituted anilines. researchgate.netscispace.com

In this compound, the electron density is significantly influenced by the substituents on the benzene (B151609) ring. The amino (-NH₂) group is a strong electron-donating group, which increases the electron density on the aromatic ring through resonance. The methyl (-CH₃) group also contributes a slight electron-donating effect via hyperconjugation. This enrichment of electron density makes the aromatic ring nucleophilic and thus susceptible to attack by electrophiles. DFT calculations can quantify this effect by mapping the electron density distribution, highlighting the regions of highest electron concentration on the ring, which are the primary sites for chemical reactions.

Table 1: Predicted Key Geometric Parameters for this compound based on DFT Calculations for Similar Structures

Parameter Description Typical Calculated Value (Å or °)
C-N Bond Length The length of the bond between the aromatic carbon and the amino nitrogen. ~1.40 Å
N-H Bond Length The length of the bonds within the amino group. ~1.01 Å
C-O (Ether) Bond Length The length of the bond between the aromatic carbon and the ether oxygen. ~1.37 Å
C-C (Aromatic) Bond Length The average length of the carbon-carbon bonds within the benzene ring. ~1.39 - 1.41 Å
C-N-H Bond Angle The angle within the amino group. ~112°

Note: These are typical values derived from DFT studies on analogous substituted anilines and phenoxy compounds and represent expected values for this compound.

The structure of this compound is not rigid; it possesses rotational freedom around several single bonds, particularly the C-O bonds of the ether linkage and the C-C and C-O bonds of the ethanol (B145695) side chain. This flexibility gives rise to various possible three-dimensional arrangements, or conformers. Computational conformational analysis can identify the most stable conformers by calculating their relative energies.

Intermolecular and intramolecular interactions play a crucial role in determining the preferred conformation.

Intramolecular Hydrogen Bonding: A key feature could be the formation of an intramolecular hydrogen bond between the hydrogen of the terminal hydroxyl (-OH) group and the lone pair of electrons on the amino (-NH₂) nitrogen or the ether oxygen. Such an interaction would lead to a more compact, cyclic-like conformation.

Intermolecular Interactions: In a condensed phase, molecules of this compound can interact with each other. These interactions include standard hydrogen bonds (O-H···N, N-H···O) and weaker C-H···π contacts. A notable interaction is the OH/π interaction, where the hydroxyl group of one molecule interacts with the electron-rich π-system of the aromatic ring of a neighboring molecule. ehu.es Computational studies on similar molecules like 2-phenylethanol (B73330) have shown that these interactions can significantly influence the structure of molecular aggregates. ehu.es

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule. libretexts.org It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are attractive to nucleophiles. libretexts.orgwalisongo.ac.id

For this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the oxygen atoms of the ether and hydroxyl groups and the nitrogen atom of the amino group due to their high electronegativity and lone pairs of electrons. The π-system of the aromatic ring would also exhibit a negative potential, enhanced by the electron-donating amino and methyl groups. nih.gov These are the primary sites for interaction with electrophiles or hydrogen bond donors.

Positive Potential: Located on the hydrogen atoms of the amino (-NH₂) and hydroxyl (-OH) groups. These sites are electrophilic and are the primary locations for interaction with nucleophiles or hydrogen bond acceptors.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Characteristics

Molecular Region Predicted Electrostatic Potential Color on MEP Map Implied Reactivity
Amino Group (N atom) Strongly Negative Red Electrophilic Attack / H-Bond Acceptor
Hydroxyl Group (O atom) Strongly Negative Red Electrophilic Attack / H-Bond Acceptor
Aromatic Ring (π-system) Negative Yellow/Green Electrophilic Attack

Prediction of Regioselectivity in Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a key reaction class for benzene derivatives. The directing effects of the substituents on the ring determine the position (regio-) of the incoming electrophile. Computational chemistry can predict this regioselectivity with high accuracy. nih.gov

In this compound, the aromatic ring has three substituents: an amino group, a methyl group, and a phenoxyethanol (B1677644) group.

Amino Group (-NH₂): This is a very strong activating and ortho, para-directing group.

Methyl Group (-CH₃): This is a weak activating and ortho, para-directing group.

Alkoxy Group (-OCH₂CH₂OH): This is a strong activating and ortho, para-directing group.

The positions on the ring are numbered relative to the phenoxyethanol group (position 1). The amino group is at position 2, and the methyl group is at position 4. The directing effects of the powerful amino and alkoxy groups reinforce each other, strongly activating the positions ortho and para to them. The available positions for substitution are C3, C5, and C6.

Position C6: This position is ortho to the amino group and meta to the methyl group.

Position C3: This position is meta to the amino group and meta to the methyl group.

Position C5: This position is para to the amino group and ortho to the methyl group.

Given the powerful ortho, para-directing nature of the amino group, substitution is overwhelmingly favored at positions C6 (ortho) and C5 (para). Computational methods, such as calculating the energies of the intermediate carbocations (Wheland intermediates) for attack at each position, can provide a quantitative prediction. The lowest energy intermediate corresponds to the major product. For this molecule, attack at C5 and C6 would be predicted to be significantly more favorable than at C3.

Solvent Effects on Thermodynamic and Solvation Parameters: A Computational Approach

The properties and behavior of a molecule can change significantly in the presence of a solvent. Computational models can simulate these effects to provide a more realistic understanding of the molecule's behavior in solution. ucsb.edu There are two main approaches:

Implicit Solvent Models (Continuum Models): These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is computationally efficient and is effective for modeling the bulk electrostatic effects of the solvent on the solute.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This method is computationally more demanding but is necessary to accurately model specific short-range interactions like hydrogen bonding. ucsb.edu

For this compound, which has polar -NH₂ and -OH groups capable of hydrogen bonding, the choice of solvent is critical. In a polar protic solvent like water or ethanol, strong hydrogen bonds would form between the solvent and the solute. These interactions would stabilize the molecule and could influence its preferred conformation. For instance, strong solute-solvent hydrogen bonds might compete with and disrupt potential intramolecular hydrogen bonds. Computational studies can calculate thermodynamic parameters such as the free energy of solvation, which quantifies the stability of the molecule in a given solvent. rsc.org

Analytical Methodologies for Isolation, Purification, and Quantification of 2 2 Amino 4 Methylphenoxy Ethanol

Chromatographic Separation Techniques

Chromatography is a cornerstone of purification and analysis in organic chemistry, and several methods are applicable to 2-(2-Amino-4-methylphenoxy)ethanol.

Column chromatography is a widely used technique for the purification of organic compounds. For this compound, silica (B1680970) gel is a suitable stationary phase due to the polar nature of the compound, attributed to its amino and hydroxyl functional groups.

A typical approach for the preparative separation of this compound involves using a silica gel column (230–400 mesh). The choice of the mobile phase is crucial for achieving good separation. A solvent system with a gradient of ethyl acetate (B1210297) in hexane (B92381) is often effective. The separation can be initiated with a low polarity mobile phase, such as 5% ethyl acetate in hexane, and the polarity can be gradually increased to 40% ethyl acetate to elute the target compound. Due to the basic nature of the amino group, tailing of the chromatographic peak can be an issue. This can often be mitigated by the addition of a small amount of a basic modifier, such as 0.1% triethylamine, to the mobile phase.

For analytical purposes, the same principles apply, but on a smaller scale with potentially finer control over the separation parameters to achieve higher resolution.

Table 1: Exemplary Parameters for Column Chromatography of this compound
ParameterSpecification
Stationary Phase Silica Gel (230–400 mesh)
Mobile Phase Gradient of 5% to 40% Ethyl Acetate in Hexane
Mobile Phase Modifier 0.1% Triethylamine
Detection Thin-Layer Chromatography (TLC) with UV light (254 nm) or Ninhydrin (B49086) stain

A suitable starting point would be a C8 or C18 stationary phase. An isocratic mobile phase consisting of a mixture of acetonitrile (B52724), tetrahydrofuran, and water (e.g., in a 21:13:66 v/v/v ratio) could be effective. A flow rate of 1.0 mL/min and UV detection at a wavelength around 258 nm would likely provide good results.

For the separation of the enantiomers of this compound, chiral HPLC is necessary. Chiral stationary phases (CSPs) based on cyclodextrin (B1172386) or cellulose (B213188) derivatives have proven effective for the enantioseparation of a variety of ethanolamine (B43304) derivatives. The selection of the appropriate chiral column and mobile phase often requires empirical screening of different conditions.

Table 2: Suggested Starting Conditions for HPLC Analysis of this compound
ParameterPurity Assessment (Reversed-Phase)Enantioseparation (Chiral)
Stationary Phase C8 or C18Cyclodextrin- or Cellulose-based CSP
Mobile Phase Acetonitrile/Tetrahydrofuran/Water (e.g., 21:13:66 v/v/v)To be determined empirically (e.g., mixtures of hexane and an alcohol)
Flow Rate 1.0 mL/minTo be determined empirically
Detection UV at ~258 nmUV at a suitable wavelength

Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of a chemical reaction and for preliminary purity assessment. For this compound, silica gel plates are the standard stationary phase.

The choice of eluent is critical for achieving good separation between the starting materials, intermediates, and the final product. A mobile phase of intermediate polarity, such as a mixture of ethyl acetate and hexane, is often a good starting point. The ideal solvent system should provide a retention factor (Rf) for the target compound between 0.2 and 0.8 to ensure a clear separation from other components.

Visualization of the spots on the TLC plate can be achieved under UV light at 254 nm, as the aromatic ring of the compound absorbs UV radiation. Additionally, the primary amino group can be specifically detected by spraying the plate with a ninhydrin solution and gently heating, which results in the formation of a characteristic colored spot, typically purple or blue.

Table 3: TLC Parameters for this compound
ParameterSpecification
Stationary Phase Silica Gel TLC Plate
Mobile Phase Mixtures of Ethyl Acetate and Hexane (ratio to be optimized)
Visualization 1. UV light at 254 nm2. Ninhydrin spray followed by heating
Target Rf Value 0.2 - 0.8

Spectrophotometric Quantification Methods

Spectrophotometric methods offer a straightforward approach for the quantification of this compound in solution.

Based on the UV-Vis spectrum of the structurally related compound 2-aminophenol (B121084), it is anticipated that this compound will exhibit a maximum absorption (λmax) in the ultraviolet region, likely around 280-290 nm. By preparing a series of standard solutions of known concentrations and measuring their absorbance at the λmax, a calibration curve can be constructed. This curve can then be used to determine the concentration of the compound in unknown samples by measuring their absorbance. The pH of the solution can influence the UV-Vis spectrum of aromatic amines, so it is important to maintain a consistent pH for all measurements.

A colorimetric method for quantification can be developed based on the reaction of the primary amino group with ninhydrin. This reaction, which is widely used for the detection and quantification of amino acids, also works for primary amines and produces a colored product known as Ruhemann's purple. This complex typically exhibits a strong absorbance at approximately 570 nm. By reacting a sample containing this compound with a ninhydrin solution under controlled heating and pH conditions, the concentration can be determined by measuring the absorbance of the resulting colored solution and comparing it to a calibration curve prepared with known concentrations of the compound.

Table 4: Spectrophotometric Quantification Parameters for this compound
MethodPrincipleWavelength (λmax)Key Considerations
UV-Vis Spectrophotometry Intrinsic UV absorbance of the aromatic ringEstimated around 280-290 nmpH of the solution should be controlled
Colorimetric Assay (Ninhydrin) Reaction of the primary amino group with ninhydrinApproximately 570 nmRequires controlled reaction conditions (temperature, pH, time)

Applications in Advanced Materials Science and Specialty Chemical Production

Role as a Chemical Intermediate in Complex Organic Synthesis

The dual functionality of an aromatic amine and a primary alcohol makes 2-(2-Amino-4-methylphenoxy)ethanol a pivotal intermediate in the synthesis of more complex molecules. Its structural features allow it to undergo a variety of chemical transformations, serving as a scaffold for creating derivatives with specific, enhanced properties.

The primary amine group is a nucleophile and can readily participate in reactions such as acylation, alkylation, and diazotization, which are fundamental steps in the synthesis of many organic compounds. For instance, this amine can be a precursor in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. The presence of the methyl group on the aromatic ring can also influence the reactivity and solubility of the resulting molecules.

The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid, or it can be esterified or etherified to introduce new functional groups. These reactions further expand the synthetic utility of the molecule, allowing for the creation of a diverse range of chemical entities. A notable example of its application as an intermediate is in the synthesis of substituted pyrimidines, a class of compounds with significant interest in medicinal chemistry. googleapis.com

The synthesis of this compound itself typically involves the reaction of 2-amino-4-methylphenol (B1222752) with ethylene (B1197577) oxide. This process highlights the accessibility of this intermediate for further chemical elaboration.

Utilization in Specialty Chemical Formulations

Furthermore, the amphiphilic nature of molecules derived from this compound, possessing both hydrophobic (the aromatic ring) and hydrophilic (the ethanol (B145695) and amino groups) parts, suggests potential applications as surfactants or dispersing agents in various formulations.

Advanced Materials Synthesis (e.g., Polymeric Systems)

The bifunctional nature of this compound, with its reactive primary amine and hydroxyl groups, makes it a prime candidate for use as a monomer in the synthesis of advanced polymeric systems. These functional groups can participate in step-growth polymerization reactions to form high-performance polymers such as polyamides and polyurethanes.

Polyamides: The primary amine group of this compound can react with dicarboxylic acids or their derivatives (like diacyl chlorides) to form amide linkages, the characteristic bond in polyamides. csic.es The incorporation of the phenoxyethanol (B1677644) moiety into the polyamide backbone can impart desirable properties such as improved thermal stability, solubility in organic solvents, and modified mechanical characteristics. csic.es The pendant hydroxyl group could also be used for post-polymerization modifications, allowing for the introduction of cross-links or other functionalities.

Polyurethanes: The hydroxyl group of this compound can react with diisocyanates to form urethane (B1682113) linkages, the basis of polyurethanes. researchgate.net The aromatic ring from the phenoxy group would contribute to the rigidity and thermal stability of the resulting polyurethane, while the amino group could be used as a site for further reactions or to influence the polymer's properties through hydrogen bonding.

While direct polymerization of this compound is a clear potential application, related compounds have been used in the formulation of epoxy resins. For example, cresyl glycidyl (B131873) ether, which shares the methylphenoxy group, is used in epoxy resin formulations, and amino compounds can act as curing agents. This suggests a potential role for this compound as a curing agent or a modifier in epoxy resin systems, contributing to the network structure and final properties of the thermoset material.

Structure Activity Relationship Sar Studies and Mechanism of Action Elucidation Non Biological Focus

Molecular Interactions and Target Binding Investigations (Non-Biological Context)

In a non-biological context, the molecular interactions of 2-(2-Amino-4-methylphenoxy)ethanol are governed by the principles of physical organic and coordination chemistry. The molecule's structural features allow for a range of intermolecular forces and potential binding to non-biological targets such as metal ions or solid-state surfaces.

The primary amino group (-NH2) and the terminal hydroxyl group (-OH) are capable of acting as hydrogen bond donors, while the oxygen of the ether linkage and the hydroxyl group can act as hydrogen bond acceptors. These interactions are crucial in its solvation properties and its potential to form adducts with other molecules in a non-aqueous environment.

Furthermore, the amino and hydroxyl groups are excellent ligands for metal ions, suggesting that this compound can act as a chelating agent. ebsco.comnih.gov The formation of a stable five or six-membered ring upon coordination with a metal center is a well-established principle known as the chelate effect, which enhances the stability of the resulting complex. libretexts.orglibretexts.org The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with various metal ions, making it a candidate for applications in areas such as catalysis, metal sequestration, or as a precursor in the synthesis of organometallic compounds. dokumen.pubrsc.org The methyl group on the benzene (B151609) ring can also influence these interactions through steric effects and by modifying the electron density of the aromatic system.

Theoretical molecular modeling and spectroscopic studies, such as FT-IR and NMR, are critical in elucidating these interactions. For instance, FT-IR spectroscopy can reveal shifts in the characteristic vibrational frequencies of the N-H and O-H bonds upon coordination to a metal, providing evidence of complex formation. nih.gov

Ligand Design and Rational Modification for Functional Enhancement (Non-Biological Target)

The rational design of ligands based on the this compound scaffold can lead to enhanced functionality for specific non-biological applications. Modifications can be targeted to tune the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity towards a non-biological target.

For example, substitution on the amino group could modulate the ligand's basicity and steric hindrance, which would, in turn, affect the stability and geometry of any resulting metal complexes. Acylation or alkylation of the amino group would lead to secondary or tertiary amines, altering the coordination properties.

The aromatic ring also presents opportunities for modification. The introduction of electron-withdrawing or electron-donating groups at other positions on the ring would alter the electron density of the phenoxy oxygen and the amino group, thereby influencing their Lewis basicity and coordination strength.

The ethanol (B145695) side chain could also be modified. For instance, extending the carbon chain could change the "bite angle" of the chelating ligand, potentially allowing for the selective binding of metal ions with specific coordination geometries. libretexts.org Such rational modifications are a cornerstone of designing ligands for applications in areas like catalysis, where the electronic and steric environment around a metal center is critical to its reactivity. acs.orgresearchgate.net

Comparative Analysis with Structurally Related Chemical Entities (Non-Biological Context)

A comparative analysis of this compound with structurally related compounds provides valuable insights into its potential non-biological properties.

Phenoxyethanol (B1677644) , the parent compound lacking the amino and methyl substituents, is widely used as a solvent and preservative. acs.org Its chemical reactions are primarily those of an alcohol and an ether. researchgate.net The introduction of the amino and methyl groups in this compound significantly alters its chemical character, introducing basicity and the potential for chelation.

2-Amino-1-(4-methylphenyl)ethanol is an isomer where the amino and hydroxyl groups are attached to an ethyl chain directly bonded to the methyl-substituted phenyl ring, without an ether linkage. The absence of the ether oxygen in this isomer reduces its polarity and hydrogen bond accepting capability compared to this compound.

The table below provides a comparison of some of the physicochemical properties of this compound and related compounds.

PropertyThis compoundPhenoxyethanol2-Amino-1-(4-methylphenyl)ethanol
Molecular Formula C₉H₁₃NO₂ nih.govC₈H₁₀O₂ acs.orgC₉H₁₃NO
Molecular Weight ( g/mol ) 167.20 nih.gov138.17 researchgate.net151.21
XLogP3 1.1 nih.gov1.20.92
Polar Surface Area (Ų) 55.5 nih.gov29.546.25
Hydrogen Bond Donors 2 nih.gov1 acs.org2
Hydrogen Bond Acceptors 3 nih.gov2 acs.org2

Data sourced from PubChem and other chemical databases.

This comparative data highlights the distinct physicochemical profile of this compound, suggesting its unique potential in non-biological applications driven by its specific combination of functional groups.

Q & A

Basic: What synthetic methodologies are most effective for producing 2-(2-Amino-4-methylphenoxy)ethanol, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Substitution Reactions : Reacting 2-amino-4-methylphenol with ethylene oxide or its derivatives under basic conditions to form the ether linkage. Pyridine or other bases can facilitate nucleophilic substitution .
  • Reduction/Oxidation : If starting from a nitro precursor (e.g., 4-methyl-2-nitrophenoxy ethanol), catalytic hydrogenation (Pd/C, H₂) is used to reduce the nitro group to an amine. Conversely, oxidation of intermediates may require KMnO₄ in alkaline media .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Response Surface Methodology (RSM) can optimize solvent ratios and temperature .

Advanced: How can computational chemistry predict the regioselectivity of this compound in electrophilic aromatic substitution?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution on the aromatic ring. The amino group (-NH₂) is strongly activating and ortho/para-directing, while the methyl group at the 4-position introduces steric and electronic effects. Comparative studies with methoxy analogs (e.g., 2-(2-Amino-4-methoxyphenoxy)ethanol) reveal differences in charge localization, impacting reactivity toward electrophiles like nitrating agents .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H NMR confirms the presence of aromatic protons (δ 6.5–7.2 ppm), the methyl group (δ 2.3 ppm), and the ethanol moiety (δ 3.6–4.0 ppm for -OCH₂CH₂OH). 13^{13}C NMR identifies carbons adjacent to electronegative groups (e.g., C-O at ~60–70 ppm) .
  • IR : Stretching vibrations for -NH₂ (~3350 cm⁻¹), -OH (~3200 cm⁻¹), and aromatic C=C (~1500 cm⁻¹) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 182.1184 for C₉H₁₃NO₂) and fragmentation patterns .

Advanced: How does X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (using SHELX-97 or Olex2) reveals bond angles, torsion angles, and hydrogen-bonding networks. For example:

  • The dihedral angle between the aromatic ring and ethanol chain indicates steric interactions.
  • Hydrogen bonds between -NH₂ and -OH groups stabilize the crystal lattice. ORTEP-3 visualizes thermal ellipsoids, aiding in assessing molecular rigidity.

Basic: What are common side products during synthesis, and how are they minimized?

  • Ether Cleavage : Acidic conditions may hydrolyze the ether bond. Use anhydrous solvents and avoid strong acids.
  • Oxidation of -NH₂ : Ambient oxygen can oxidize the amine to nitroso derivatives. Conduct reactions under inert gas (N₂/Ar) .
  • Byproducts from Incomplete Reduction : Partial reduction of nitro precursors yields hydroxylamine intermediates. Extended reaction times or excess reductant (e.g., NaBH₄) mitigate this .

Advanced: How does the methyl group in this compound influence its binding to cytochrome P450 enzymes compared to methoxy analogs?

Molecular docking (AutoDock Vina) and MD simulations show:

  • The methyl group enhances hydrophobic interactions with enzyme active sites (e.g., CYP3A4), increasing binding affinity.
  • Methoxy analogs exhibit stronger hydrogen bonding due to the -OCH₃ group but suffer from steric clashes. Comparative IC₅₀ assays validate these computational findings .

Methodological: How to optimize solvent systems for isolating this compound via column chromatography?

  • Mobile Phase : A gradient of ethyl acetate (5% → 40%) in hexane separates polar byproducts.
  • Stationary Phase : Silica gel (230–400 mesh) with 0.1% triethylamine minimizes tailing caused by amine adsorption.
  • TLC Monitoring : Use UV-active stains (254 nm) or ninhydrin spray for -NH₂ detection .

Data Contradiction: How to address discrepancies in reported melting points for this compound?

Variations arise from:

  • Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetone) yield different crystalline forms.
  • Purity : Impurities like unreacted phenol lower melting points. Validate purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

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